Cyclopropyl-(3-methoxymethoxybenzyl)-amine
Overview
Description
“Cyclopropyl-(3-methoxymethoxybenzyl)-amine” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a benzyl group (a phenyl ring attached to a methylene group), and an amine group (a nitrogen atom with a lone pair of electrons). The benzyl group is substituted with a methoxymethoxy group, which consists of two methoxy groups (an oxygen atom bonded to a methyl group) linked together .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced using a cyclopropanation reaction . The benzyl group could be introduced using a Friedel-Crafts alkylation . The methoxymethoxy group could potentially be introduced using a Williamson ether synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce ring strain into the molecule, which could affect its reactivity . The presence of the amine group would make the compound a base, and it could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions. The amine group could undergo reactions such as acylation or alkylation. The benzyl group could participate in electrophilic aromatic substitution reactions . The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would affect properties like solubility, melting point, and boiling point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(methoxymethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-15-12-4-2-3-10(7-12)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRZLPRVGPMKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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